molecular formula C12H24Cl3N3O B6350488 4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate CAS No. 913830-33-8

4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate

Cat. No.: B6350488
CAS No.: 913830-33-8
M. Wt: 332.7 g/mol
InChI Key: RSGOMRQTIZQMIR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate involves the reaction of 4-methylhomopiperazine with 4-aminobenzene in the presence of hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the trihydrochloride monohydrate salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

    Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable trihydrochloride monohydrate salts .

Properties

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)aniline;hydrate;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.3ClH.H2O/c1-14-7-2-8-15(10-9-14)12-5-3-11(13)4-6-12;;;;/h3-6H,2,7-10,13H2,1H3;3*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGOMRQTIZQMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)N.O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657303
Record name 4-(4-Methyl-1,4-diazepan-1-yl)aniline--hydrogen chloride--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913830-33-8
Record name 4-(4-Methyl-1,4-diazepan-1-yl)aniline--hydrogen chloride--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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